3-benzoyl-2-oxo-2H-chromen-7-yl acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H12O5 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(3-benzoyl-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C18H12O5/c1-11(19)22-14-8-7-13-9-15(18(21)23-16(13)10-14)17(20)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
RRFHOFMFWAZHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Structural Elucidation and Comprehensive Conformational Analysis
Advanced Spectroscopic Characterization of 3-Benzoyl-2-oxo-2H-chromen-7-yl acetate (B1210297)
Spectroscopic methodologies are indispensable for elucidating the intricate molecular framework of 3-benzoyl-2-oxo-2H-chromen-7-yl acetate. Each technique offers a unique lens through which to view the compound's connectivity, functional groups, and electronic nature.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive assignment of proton (¹H) and carbon (¹³C) environments within a molecule. For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the aromatic protons on both the coumarin (B35378) and benzoyl rings, as well as the singlet for the methyl protons of the acetate group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would provide critical information about their relative positions and the substitution pattern on the rings. Specifically, the protons on the coumarin ring system and the benzoyl group would likely resonate in the downfield region, typically between δ 6.5 and 8.2 ppm.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum would display unique resonances for each carbon atom, including the characteristic signals for the carbonyl carbons of the lactone, benzoyl, and acetate functionalities, which are expected at the lower end of the spectrum. The chemical shifts of the aromatic carbons would further confirm the structure of the fused ring system and the phenyl substituent.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for the identification of functional groups through the analysis of their characteristic vibrational frequencies. The FTIR spectrum of this compound is anticipated to exhibit several key absorption bands. Prominent among these would be the stretching vibrations of the three carbonyl groups: the lactone of the coumarin ring, the benzoyl ketone, and the ester of the acetate group. These C=O stretching bands are typically strong and would appear in the region of 1650-1770 cm⁻¹.
Additionally, the spectrum would show characteristic peaks for the C-O-C stretching of the ether and ester linkages, as well as the C=C stretching vibrations of the aromatic rings. The presence of aromatic C-H stretching and bending vibrations would further confirm the aromatic nature of the compound.
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its accurate molecular mass, thereby confirming its elemental formula.
The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation of this molecular ion under electron impact or other ionization techniques would produce a series of daughter ions. The analysis of these fragment ions would provide valuable information about the connectivity of the different structural motifs within the molecule, such as the loss of the acetyl group, the benzoyl group, or carbon monoxide from the lactone ring.
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. The coumarin ring system, with its extended π-conjugation, acts as a significant chromophore in this compound. The UV-Vis spectrum would be expected to display characteristic absorption bands corresponding to π→π* transitions. The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern on the coumarin ring and the presence of the benzoyl and acetate groups, which can influence the electronic distribution within the molecule. The compound is also expected to exhibit fluorescence, with an emission maximum (λem) anticipated around 450 nm. vulcanchem.com
X-ray Crystallographic Analysis of this compound and Related Structures
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, providing unequivocal proof of molecular structure and insights into intermolecular interactions.
A single-crystal X-ray diffraction analysis of this compound would provide a wealth of information about its solid-state conformation. This would include precise bond lengths, bond angles, and torsion angles, which would reveal the planarity of the coumarin ring system and the relative orientation of the benzoyl and acetate substituents.
While crystallographic data for the specific title compound is not available, studies on closely related structures, such as 2-oxo-2H-chromen-7-yl tert-butylacetate, have shown that the 2H-chromen-2-one moiety is nearly planar. In such related compounds, the crystal packing is often stabilized by a network of intermolecular interactions, including C—H···O hydrogen bonds and π–π stacking interactions. The determination of the crystal system (e.g., monoclinic, orthorhombic) and space group would further define the symmetry and packing of the molecules in the crystal lattice.
Analysis of Intramolecular and Intermolecular Interactions (e.g., C–H···O Hydrogen Bonds, π-Stacking)
The solid-state architecture of coumarin derivatives, including this compound, is significantly influenced by a network of weak non-covalent interactions. These interactions, while individually not strong, collectively play a crucial role in the stabilization of the crystal lattice.
C–H···O Hydrogen Bonds: A prominent feature in the crystal packing of similar coumarin structures is the presence of C–H···O hydrogen bonds. rsc.orgmdpi.com These interactions occur between hydrogen atoms attached to carbon atoms (acting as weak donors) and oxygen atoms (acting as acceptors), such as the carbonyl oxygen of the lactone or the benzoyl group. In related structures, these bonds are key in forming dimeric units or more extended supramolecular assemblies. nih.gov For instance, in a study of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, dimeric inversion-symmetric units were connected by a C—H···O=C hydrogen bond. nih.gov
π-Stacking Interactions: The planar aromatic systems of the coumarin and benzoyl moieties predispose the molecule to engage in π-stacking interactions. These interactions are a significant directing feature in the supramolecular self-association of coumarin derivatives. researchgate.net The fused rings of the coumarin core can associate through parallel displaced π-stacking. researchgate.net In such arrangements, the benzenoid ring of one molecule interacts with the lactone ring of a neighboring molecule. researchgate.net The distances involved are typically in the range of 3.3 to 3.7 Å. researchgate.netdoi.org For example, an interplanar distance of approximately 3.3 Å, indicative of strong π–π stacking, has been observed in the crystal structure of 7-(diethylamino)-3-(pyridin-2-yl)coumarin. doi.org
Intramolecular Interactions: Beyond the intermolecular forces, intramolecular interactions also play a role in defining the compound's preferred conformation. In analogous structures where a heterocyclic ring is at the 3-position, short intramolecular contacts between atoms are observed, such as an S···O=C contact of 2.727(2) Å in 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one. nih.govnih.gov This suggests that in this compound, there may be a close intramolecular contact between the benzoyl carbonyl oxygen and the C3 carbon of the coumarin ring, influencing the orientation of the benzoyl group.
| Interaction Type | Participating Groups (Donor/Acceptor or Rings) | Typical Distance (Å) | Significance |
|---|---|---|---|
| C–H···O Hydrogen Bond | Aromatic C-H / Carbonyl Oxygen (C=O) | ~2.5 (H···O) | Stabilizes crystal packing, forms dimeric units. nih.gov |
| π-π Stacking | Coumarin Ring System ↔ Benzoyl Ring | 3.3 - 3.7 (Interplanar) | Directs supramolecular self-assembly. researchgate.net |
| Intramolecular Contact | Benzoyl Carbonyl Oxygen ↔ Coumarin C3 | ~2.7 (O···C) | Influences substituent orientation. nih.gov |
Conformational Analysis of the Chromenone Ring System and Substituent Dihedral Angles
Conformational analysis provides insight into the molecule's flexibility and the spatial arrangement of its constituent parts. The term dihedral angle, or torsional angle, is used to describe the rotation around a single bond. libretexts.orglibretexts.org
Chromenone Ring System: The core 2H-chromen-2-one (coumarin) ring system is generally observed to be essentially planar. nih.govresearchgate.net X-ray crystallographic studies of various coumarin derivatives confirm that the fusion of the benzene (B151609) and α-pyrone rings results in a rigid, planar scaffold with minimal deviation of the constituent atoms from the mean plane. nih.govnih.gov
Substituent Dihedral Angles: The most significant conformational flexibility in this compound arises from the rotation around the single bond connecting the benzoyl group to the C3 position of the coumarin ring. The dihedral angle between the plane of the coumarin ring system and the plane of the benzoyl group's phenyl ring is a key conformational parameter.
This angle is determined by a balance between two opposing factors:
Steric Hindrance: Repulsion between the atoms of the benzoyl group and the atoms of the coumarin core, which would favor a more twisted, non-planar conformation to minimize steric strain. ucalgary.ca
π-Conjugation: The tendency for the π-electron systems of the coumarin ring and the benzoyl group to align, which would favor a more planar conformation to maximize electronic delocalization.
In related structures, the substituent at the 3-position is often twisted out of the plane of the coumarin ring. For example, in the crystal structure of 3-(pyridin-2-yl)-benzo researchgate.netacgpubs.orgcoumarin, the dihedral angle between the pyridine (B92270) ring and the benzocoumarin skeleton is 14.84°. doi.org In another case, 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, the interplanar angle was found to be 6.47(6)°. nih.gov These values indicate that a completely coplanar arrangement is often not the lowest energy state, and a slight twist is common. For this compound, a similar non-planar arrangement of the benzoyl group relative to the coumarin core is expected.
The acetate group at the 7-position also has rotational freedom around the C7-O and O-C(acetyl) bonds, though its conformational impact on the core ring structure is less significant than the bulky benzoyl group at the 3-position.
| Structural Feature | Parameter | Observed Value in Analogous Structures | Implication |
|---|---|---|---|
| Chromenone Ring | Planarity (RMS deviation) | ~0.006 Å nih.gov | The core scaffold is rigid and planar. |
| C3-Substituent | Dihedral Angle (Coumarin Plane vs. Substituent Plane) | 6° - 15° doi.orgnih.gov | A twisted, non-coplanar orientation is favored to balance steric and electronic effects. |
Computational Chemistry and Advanced Theoretical Investigations
Quantum Mechanical Studies of 3-Benzoyl-2-oxo-2H-chromen-7-yl acetate (B1210297)
Quantum mechanics forms the fundamental basis for understanding the behavior of electrons in molecules, which in turn governs their geometry, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry and various electronic properties of molecules. For coumarin (B35378) derivatives, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles of the ground state geometry. researchgate.netsemanticscholar.org
Illustrative Data Table of Optimized Geometrical Parameters for a Related Coumarin Derivative
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C7=O1 | 1.216 |
| C8=O2 | 1.208 |
| C18=O5 | 1.186 |
| Dihedral Angle (Coumarin-Benzoyl) | 81.91° |
| Dihedral Angle (Coumarin-Acetate) | 65.35° |
Note: The data presented is for 3-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl acetate and is for illustrative purposes. researchgate.net
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. masterorganicchemistry.comyoutube.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests a more reactive molecule. researchgate.net
For coumarin derivatives, the HOMO is typically localized over the coumarin nucleus and the electron-donating groups, while the LUMO is often distributed over the electron-withdrawing groups. In the case of 3-benzoyl-2-oxo-2H-chromen-7-yl acetate, the benzoyl group at the 3-position acts as an electron-withdrawing group and would be expected to significantly influence the LUMO distribution. The acetoxy group at the 7-position, being an electron-donating group, would contribute to the HOMO. The calculated HOMO-LUMO energy gap for similar chromone derivatives has been found to be in the range of 3.45 to 4.29 eV. researchgate.net
Illustrative Data Table of FMO Analysis for Related Coumarin Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one derivative 1 | -6.21 | -1.92 | 4.29 |
| Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one derivative 2 | -5.89 | -2.44 | 3.45 |
Note: This data is for selected chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one derivatives and serves as an example of typical values for related heterocyclic systems. researchgate.net
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The EPS map is generated by calculating the electrostatic potential at the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, the oxygen atoms of the carbonyl groups in the coumarin ring, the benzoyl group, and the acetate group are expected to be regions of high negative electrostatic potential. These sites would be the most likely points of interaction with electrophiles or hydrogen bond donors. The hydrogen atoms on the aromatic rings would exhibit a positive electrostatic potential.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large biomolecule, such as a protein or DNA. These methods are crucial in drug discovery and design.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their binding affinity. This scoring is often based on a force field that calculates the interaction energies, including van der Waals forces, electrostatic interactions, and hydrogen bonding.
While specific target biomolecules for this compound have not been extensively studied, coumarin derivatives are known to interact with a variety of enzymes and receptors. Docking studies on similar compounds have revealed potential binding modes with target proteins, highlighting key amino acid residues involved in the interaction. researchgate.netresearchgate.net For example, the benzoyl and coumarin moieties could engage in π-π stacking interactions with aromatic amino acid residues, while the carbonyl oxygens could act as hydrogen bond acceptors.
Molecular Dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex over time. Starting from the docked pose, MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the assessment of the stability of the binding interactions.
MD simulations can be used to analyze the flexibility of the ligand and the protein binding site, calculate the binding free energy with higher accuracy than docking alone, and identify stable hydrogen bonds and other key interactions that persist throughout the simulation. For this compound, MD simulations could be employed to validate the docking poses and to understand the dynamic behavior of the compound within a specific protein's active site, providing crucial information for the design of more potent analogs. researchgate.net
Mechanistic Studies of Molecular Interactions and Biochemical Pathways in Vitro Focus
Modulation of Cellular Signaling Pathways
Beyond direct enzyme inhibition, coumarin (B35378) derivatives can exert their effects by modulating various intracellular signaling pathways. mdpi.com This modulation can influence fundamental cellular processes such as proliferation, apoptosis, and inflammation. nih.gov
For instance, certain 3-benzoyl coumarin derivatives have been shown to inhibit the activation of the MEK/ERK signaling pathway. researchgate.net This pathway is crucial for cell proliferation, and its dysregulation is common in various cancers. By blocking the phosphorylation of MEK and ERK kinases, these compounds can suppress cancer cell growth. researchgate.net Furthermore, some derivatives have been observed to modulate pathways involved in autophagy, such as the AKT/JNK/PI3KIII signaling cascade. researchgate.net The ability of these compounds to interact with multiple signaling pathways highlights their potential as multi-targeted therapeutic agents. mdpi.comnih.gov
Influence on PI3K/AKT/mTOR Pathway Activity
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival. Various coumarin derivatives have been investigated for their potential to modulate this pathway, with some showing inhibitory effects. nih.govnih.govresearchgate.netmdpi.com However, there is no specific research detailing the influence of 3-benzoyl-2-oxo-2H-chromen-7-yl acetate (B1210297) on the activity of the PI3K/AKT/mTOR pathway.
Interference with Microtubule Polymerization Dynamics
Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Compounds that interfere with microtubule polymerization are a cornerstone of cancer chemotherapy. While some coumarin derivatives have been identified as microtubule inhibitors, there are no available studies that specifically investigate the effect of 3-benzoyl-2-oxo-2H-chromen-7-yl acetate on microtubule polymerization dynamics.
Regulation of Angiogenesis-Related Signaling Cascades
Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. The inhibition of angiogenesis is a key therapeutic strategy in oncology. A number of coumarin derivatives have demonstrated anti-angiogenic properties by modulating various signaling cascades. nih.govnih.gov Despite this, specific data on the role of this compound in the regulation of angiogenesis-related signaling is not found in the current body of scientific literature.
Molecular Antioxidant Mechanisms
The antioxidant properties of coumarins are well-documented, with many derivatives exhibiting the ability to counteract oxidative stress. However, the specific molecular mechanisms of this compound as an antioxidant have not been explicitly studied.
Radical Scavenging Mechanisms and Electron Transfer Processes
Detailed investigations into the radical scavenging mechanisms and electron transfer processes of this compound are not available. General studies on coumarins suggest that their antioxidant activity is often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals.
Role in Redox Homeostasis and Interaction with Reactive Oxygen Species (ROS)
The specific interactions of this compound with reactive oxygen species (ROS) and its role in maintaining cellular redox homeostasis have not been reported. Research on other coumarins indicates a potential to modulate intracellular ROS levels, but compound-specific data is required for a conclusive understanding.
Nucleic Acid Interaction Studies
The ability of small molecules to interact with nucleic acids is a significant area of research, particularly for the development of new therapeutic agents. There are currently no published studies that focus on the interaction between this compound and nucleic acids.
Note: As no specific research data was found for "this compound" in the context of the requested outline, data tables could not be generated. The information provided reflects the current state of available scientific literature based on the conducted searches.
Investigation of DNA Damage Induction Mechanisms
The capacity of coumarin derivatives to induce DNA damage, particularly upon photoactivation, is a significant area of research. For 3-benzoylcoumarins, this activity is closely linked to their photochemical properties. The mechanism of photocleavage often involves the generation of reactive oxygen species (ROS) and direct interaction with the DNA backbone.
Upon irradiation, typically with UV-A light, the 3-benzoylcoumarin (B162544) scaffold can be excited to a triplet state. This excited state can then participate in two primary types of photoreactions leading to DNA damage.
Type I and Type II Photoreactions:
Type I Mechanism: The excited photosensitizer (the coumarin derivative) can directly abstract an electron or a hydrogen atom from the DNA, particularly from the guanine bases, which are the most easily oxidized. This results in the formation of a radical ion pair, leading to a cascade of reactions that culminate in strand scission.
Type II Mechanism: The excited triplet state of the coumarin can transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can readily react with guanine residues in DNA, leading to the formation of 8-oxoguanine and other oxidized bases, ultimately resulting in DNA strand breaks.
Studies on various coumarin derivatives have shown that the efficiency and dominant pathway of DNA photocleavage can be influenced by the substituents on the coumarin ring. While specific mechanistic studies on this compound are not extensively detailed in the available literature, the presence of the benzoyl group, a known photosensitizer, suggests a strong potential for photo-induced DNA cleavage. The general mechanism for coumarin-mediated photocleavage involves heterolytic bond cleavage in the first singlet excited state, leading to the formation of a contact ion pair intermediate nih.gov.
Furthermore, some cobalt (III) complexes incorporating coumarin derivatives have been observed to photocleave supercoiled DNA through the formation of hydroxyl radicals from superoxide radicals via a type 1 photoredox reaction nih.gov. The interaction of various coumarins with reactive oxygen species, including the scavenging of superoxide and hydroxyl radicals, has been documented, indicating the complex role these compounds play in oxidative environments nih.gov.
Table 1: Potential Mechanisms of DNA Damage by 3-Benzoylcoumarin Derivatives
| Mechanism | Description | Key Intermediates/Products |
| Type I Photoreaction | Direct interaction between the excited coumarin and DNA, involving electron or hydrogen transfer. | Coumarin radical anion, DNA radical cation (primarily guanine radical) |
| Type II Photoreaction | Energy transfer from the excited coumarin to molecular oxygen, generating singlet oxygen. | Singlet oxygen (¹O₂), 8-oxoguanine |
| Hydroxyl Radical Formation | In the presence of certain metal complexes, generation of hydroxyl radicals can occur. | Hydroxyl radical (•OH) |
Selective Binding Affinity to Specific DNA Conformations (e.g., through metal complexes)
Beyond canonical B-form DNA, the genome contains non-B DNA structures such as G-quadruplexes (G4s) and triplex DNA, which play crucial roles in regulating gene expression and other cellular processes. There is growing interest in developing ligands that can selectively target these structures. Coumarin derivatives, particularly when complexed with metal ions, have shown promise in this regard.
G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA, such as telomeres and gene promoter regions nih.gov. The large, planar aromatic surface of the coumarin ring system is well-suited for π-π stacking interactions with the G-quartets that form the core of the G-quadruplex structure. This interaction can stabilize the G-quadruplex, potentially inhibiting the activity of enzymes like telomerase that are crucial for cancer cell proliferation.
The formation of metal complexes with 3-benzoylcoumarin derivatives can significantly enhance their DNA binding affinity and selectivity. The metal center can coordinate with specific sites on the DNA, while the coumarin ligand provides the stacking interaction. For instance, square-planar platinum(II) complexes with coumarin derivatives have been shown to exhibit high binding affinity and stabilization for dimeric G-quadruplexes over monomeric G-quadruplexes and duplex DNA nih.gov. Molecular docking studies suggest that these complexes can bind to G-quadruplexes via end-stacking and external-binding modes nih.gov.
While research specifically detailing the metal complexes of this compound and their interaction with various DNA conformations is limited, studies on structurally related coumarin-metal complexes provide a strong basis for their potential in this area. For example, certain iridium complexes of coumarin derivatives have been shown to interact with DNA through groove binding nih.gov. The binding affinity of palladium(II) complexes with Schiff base ligands derived from coumarins has also been investigated, with molecular docking suggesting complexation with the DNA minor groove researchgate.netmdpi.com.
Table 2: Interactions of Coumarin Derivatives and their Metal Complexes with Non-B DNA Structures
| DNA Conformation | Ligand Type | Mode of Interaction | Potential Outcome |
| G-Quadruplex (G4) | Coumarin Derivatives | π-π stacking with G-quartets, end-stacking | Stabilization of G4 structure, inhibition of telomerase |
| G-Quadruplex (G4) | Coumarin-Metal Complexes (e.g., Pt(II)) | End-stacking, external binding, groove binding | Enhanced stabilization and selectivity for specific G4 topologies |
| Triplex DNA | Coumarin Derivatives (hypothetical) | Intercalation or groove binding within the triplex structure | Modulation of gene expression |
Research has demonstrated that minimalistic amidinocoumarin-based scaffolds can selectively target parallel G-quadruplex structures acs.org. Furthermore, coumarin-attached nucleoside and non-nucleoside 1,2,3-triazoles have been shown to interact with and unwind G-quadruplex DNA structures nih.gov. These findings underscore the potential for designing this compound derivatives and their metal complexes as selective probes and stabilizers for specific non-B DNA conformations.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Elucidation of Structural Determinants for Molecular Activity in 3-Benzoyl-2-oxo-2H-chromen-7-yl acetate (B1210297) Analogues
The molecular activity of 3-benzoylcoumarin (B162544) analogues is governed by several key structural features. The core coumarin (B35378) (2H-chromen-2-one) nucleus, consisting of a fused benzene (B151609) and α-pyrone ring, is a fundamental requirement for many of the observed biological activities. mdpi.combiorxiv.org This planar, aromatic system provides a rigid scaffold for the precise orientation of functional groups, facilitating interactions with biological targets.
Key Structural Components:
The 7-Acetoxy Group: The substituent at the C-7 position plays a vital role in tuning the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affects cell permeability and bioavailability. The 7-acetoxy group is a prodrug form of the 7-hydroxycoumarin (umbelliferone). In vivo, esterases can hydrolyze the acetate to reveal the free hydroxyl group, which can act as a hydrogen bond donor and significantly alter the molecule's interaction profile. mdpi.com Studies on related 7-substituted coumarins have shown that this position is critical for modulating selectivity for certain enzymes, such as monoamine oxidase-B (MAO-B). nih.gov
Systematic Evaluation of Positional and Substituent Effects on Molecular Function
The biological and physicochemical properties of 3-benzoylcoumarins are highly sensitive to the nature and position of substituents on both the coumarin nucleus and the pendant benzoyl ring.
Effects of Substitution at Position 7:
The 7-position is a frequent site for modification in coumarin-based drug design. The nature of the substituent at this position can drastically alter the molecule's properties.
Hydroxy (-OH): A hydroxyl group at C-7 (as in the metabolite of the title compound) can act as a hydrogen bond donor and acceptor, often enhancing antioxidant activity by facilitating free radical scavenging.
Acetoxy (-OAc): The acetate group increases lipophilicity compared to the hydroxyl group, which may enhance membrane permeability. Its primary role is often as a prodrug moiety, releasing the active 7-hydroxy compound upon enzymatic cleavage. mdpi.com
Alkoxy (-OR): Alkoxy groups, such as methoxy (B1213986) (-OCH3), also increase lipophilicity. Their bulk and electronic effects can influence binding affinity and selectivity for specific targets. For example, in a series of 3,7-substituted coumarins, a phenylethyloxy moiety at the 7-position was found to impart superior general activity for MAO-B inhibition and neuroprotection. nih.gov
Effects of Substitution on the Benzoyl Ring:
Modifications to the phenyl ring of the 3-benzoyl group provide another avenue for tuning molecular function. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule and provide new points of interaction with biological targets.
The following table summarizes the effects of different substituents on the activity of coumarin analogues based on various research findings.
| Position | Substituent | Effect on Property/Activity | Reference |
| C-7 | -OH (Hydroxy) | Can increase antioxidant activity; acts as H-bond donor. | researchgate.net |
| C-7 | -OAc (Acetoxy) | Increases lipophilicity; acts as a prodrug for the -OH group. | mdpi.com |
| C-7 | -OCH3 (Methoxy) | Increases lipophilicity; can be beneficial for MAO-B selectivity. | nih.gov |
| C-3 | -Aryl groups | Can confer antioxidant and monoamine oxidase inhibitory activity. | researchgate.net |
| C-4 | -CH3 (Methyl) | Can enhance anti-HIV activity in certain khellactone (B107364) derivatives. | nih.govscispace.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Molecular Design
QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For coumarin derivatives, various QSAR models have been developed to predict activities ranging from antioxidant to anticancer. mdpi.comnih.gov
A typical QSAR model for antioxidant coumarin derivatives might take the form of a multiple linear regression (MLR) equation:
Log(IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + βn(Descriptor n)
Studies on antioxidant coumarins have identified several key molecular descriptors that influence their activity. researchgate.net
Topological Descriptors: These describe the atomic connectivity and shape of the molecule. For instance, descriptors like MATS3m (Moran autocorrelation of lag 3, weighted by atomic masses) have been shown to correlate with antioxidant activity, suggesting that the distribution of mass within the molecule is important. researchgate.net
Hydrophilic Descriptors (Hy): The number of hydrophilic groups (like -OH) is often positively correlated with antioxidant activity, highlighting the role of hydrogen donation in radical scavenging mechanisms. researchgate.net
These models infer that the fused benzene ring and the oxygen atom of the pyran ring are prime pharmacophoric features for antioxidant activity. mdpi.comresearchgate.net For a molecule like 3-benzoyl-2-oxo-2H-chromen-7-yl acetate, QSAR models would predict its activity based on its calculated descriptor values, such as its hydrophobicity, electronic properties, and steric parameters. The development of such predictive models serves as an invaluable tool for designing new analogues with potentially enhanced activity before undertaking their chemical synthesis. nih.govnih.gov
Exploration of Conformational and Stereochemical Influences on Molecular Recognition
The three-dimensional structure and conformational flexibility of 3-benzoylcoumarins are critical for their interaction with biological macromolecules. The relative orientation of the coumarin ring system and the 3-benzoyl substituent significantly impacts how the molecule fits into a binding pocket.
Crystallographic studies of a closely related analogue, 3-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl acetate, provide direct insight into the molecule's solid-state conformation. researchgate.net In this structure, the coumarin ring system is nearly planar. A crucial conformational feature is the dihedral angle between the plane of the coumarin system and the pendant benzoyl group. This angle was found to be 81.91°, indicating that the two aromatic systems are nearly perpendicular to each other. researchgate.net
This twisted conformation has significant implications for molecular recognition:
Steric Profile: A non-planar conformation creates a distinct three-dimensional shape that must be accommodated by the target's binding site. This can lead to higher binding selectivity compared to more planar molecules.
Interaction Vectors: The near-perpendicular arrangement positions the functional groups on the two rings (e.g., the benzoyl carbonyl oxygen and the coumarin lactone) in specific spatial orientations, influencing the possible hydrogen bonds and van der Waals contacts.
Flexibility in Solution: While the crystal structure represents a low-energy conformation, in solution, rotation around the single bond connecting the coumarin C3 and the benzoyl carbonyl carbon is possible. The energy barrier to this rotation and the preferred solution-state conformation will ultimately determine its interaction with biological targets.
Understanding these conformational and stereochemical factors is essential for designing molecules that can effectively and selectively bind to their intended targets, a cornerstone of modern drug discovery.
Advanced Applications and Functional Material Development
Development of 3-Benzoyl-2-oxo-2H-chromen-7-yl acetate (B1210297) as a Fluorescent Probe Scaffold
The inherent fluorescence of the coumarin (B35378) nucleus makes it an excellent starting point for the development of fluorescent probes. The specific substitution pattern of 3-benzoyl-2-oxo-2H-chromen-7-yl acetate offers opportunities to modulate its photophysical properties for sensing applications.
Design Principles for Chemosensors and Biosensors
The design of chemosensors and biosensors based on the 3-benzoylcoumarin (B162544) scaffold follows several key principles aimed at translating a molecular recognition event into a detectable optical signal. The core components of such a sensor are a fluorophore (the coumarin core), a receptor (a unit that selectively binds to the target analyte), and a linker connecting them.
The fluorescence of coumarin derivatives is highly sensitive to their electronic environment. Substituents at the 3- and 7-positions are particularly influential in tuning the photophysical properties. The benzoyl group at the 3-position, being an electron-withdrawing group, can influence the intramolecular charge transfer (ICT) characteristics of the molecule. The 7-acetoxy group can be readily hydrolyzed to a hydroxyl group, a feature that can be exploited in the design of "turn-on" fluorescent probes where the fluorescence is quenched in the acetylated form and restored upon deacetylation by specific enzymes or chemical stimuli.
The general design strategies for coumarin-based fluorescent probes often involve mechanisms such as:
Intramolecular Charge Transfer (ICT): The benzoyl group can modulate the ICT process from a donor part of the molecule to an acceptor part upon excitation. Binding of an analyte to a receptor site can alter the efficiency of ICT, leading to a change in fluorescence intensity or a shift in the emission wavelength.
Photoinduced Electron Transfer (PeT): A receptor unit can be designed to quench the fluorescence of the coumarin core through PeT. Upon binding of the target analyte, the PeT process can be inhibited, resulting in a "turn-on" fluorescence response.
Förster Resonance Energy Transfer (FRET): The coumarin scaffold can act as a donor or acceptor in a FRET pair. Analyte-induced conformational changes that alter the distance between the donor and acceptor can be used to generate a ratiometric fluorescent signal.
Reaction-Based Sensing: The 7-acetoxy group can be cleaved by specific enzymes or reactive species, leading to the release of the highly fluorescent 7-hydroxycoumarin derivative. This "pro-fluorophore" approach is a common strategy for designing highly selective and sensitive probes.
While specific studies on this compound as a sensor are not extensively documented, the principles outlined above are directly applicable to its scaffold. For instance, modification of the benzoyl ring or replacement of the 7-acetoxy group with other functionalities can lead to the development of selective chemosensors for various ions and biomolecules.
Applications in Molecular Diagnostics and Bioimaging (molecular level)
The potential applications of fluorescent probes derived from the this compound scaffold in molecular diagnostics and bioimaging are vast. At the molecular level, these probes could be engineered to detect specific biomarkers associated with diseases, monitor enzymatic activity, or visualize cellular components.
For example, a probe designed with a specific receptor on the benzoyl moiety could selectively bind to a particular metal ion. Upon binding, a conformational change or an electronic perturbation could lead to a significant change in the fluorescence output, allowing for the quantification of the metal ion in biological samples.
Furthermore, the 7-acetoxy group could be utilized for the detection of esterase activity. Many diseases are associated with altered levels of specific esterases. A probe based on this compound could remain non-fluorescent until the acetate group is cleaved by an overexpressed esterase in cancer cells, for instance. This would lead to a "turn-on" fluorescence signal, enabling the specific imaging of cancerous tissues.
The lipophilic nature of the benzoyl and acetate groups may also facilitate the crossing of cell membranes, a desirable property for intracellular imaging. Once inside the cell, the probe could interact with its target, providing real-time information about the molecular processes occurring within the living cell. While direct applications of this compound in this area are yet to be fully explored, the foundational chemistry of the coumarin scaffold strongly supports its potential in these advanced diagnostic and imaging applications.
Integration into Functional Materials and Hybrid Systems
The unique photochemical and photophysical properties of 3-benzoylcoumarin derivatives make them attractive candidates for integration into functional materials and hybrid systems. The incorporation of this compound or its derivatives into polymers, nanoparticles, or other matrices can impart novel functionalities to the resulting materials.
One area of interest is the development of fluorescent polymeric materials. The coumarin derivative can be either physically dispersed within a polymer matrix or covalently attached to the polymer backbone. Such materials could find applications as solid-state sensors, in optical data storage, or as components in organic light-emitting diodes (OLEDs). The benzoyl group can influence the packing of the molecules in the solid state, which in turn affects the material's optical properties.
Hybrid systems, such as coumarin-functionalized nanoparticles, are another promising avenue. For instance, silica (B1680970) or gold nanoparticles decorated with 3-benzoylcoumarin derivatives could be used for targeted drug delivery and bioimaging. The nanoparticles would serve as a carrier, while the coumarin moiety would provide the imaging capability.
The structural data from the closely related compound, 3-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl acetate, reveals a significant dihedral angle between the coumarin ring system and the benzoyl group. This non-planar structure could be advantageous in certain material applications by preventing extensive π-π stacking, which can sometimes lead to fluorescence quenching in the solid state.
Table 1: Crystallographic Data for the Related Compound 3-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl acetate
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₉H₁₄O₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.9082 (4) |
| b (Å) | 10.2307 (3) |
| c (Å) | 10.4150 (3) |
| β (°) | 92.812 (3) |
| Volume (ų) | 1586.31 (8) |
| Z | 4 |
Data obtained from the crystallographic study of 3-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl acetate.
Photochemical Reactivity and Potential in Photo-Switchable Systems
Coumarin derivatives are well-known for their photochemical reactivity, most notably their ability to undergo a [2+2] cycloaddition reaction upon irradiation with UV light (typically > 300 nm). This reversible photodimerization has been extensively utilized in the development of photo-responsive and photo-switchable systems.
The this compound, possessing the coumarin core, is expected to exhibit this photochemical reactivity. When exposed to UV light, two molecules of the coumarin can dimerize, forming a cyclobutane (B1203170) ring. This process is often reversible, and the original coumarin monomers can be regenerated by irradiation with shorter wavelength UV light (typically < 280 nm).
This photo-switchable behavior can be harnessed in various applications. For example, polymers functionalized with 3-benzoylcoumarin moieties can be crosslinked upon UV irradiation, leading to changes in their physical properties such as solubility and viscosity. This has applications in photolithography, data storage, and the development of self-healing materials.
The benzoyl group at the 3-position may also influence the photochemical reactivity. Ketones are known to be photosensitizers and can undergo other photochemical reactions. The presence of the benzoyl ketone could potentially open up other photoreaction pathways, such as photo-Fries rearrangement or photoreduction, although the [2+2] cycloaddition is generally the most prominent photoreaction for coumarins.
The development of photo-switchable fluorescent materials is another exciting possibility. The dimerization of the coumarin units would likely alter the fluorescence properties of the material. By switching between the monomeric (fluorescent) and dimeric (non-fluorescent or weakly fluorescent) states, it may be possible to create materials with switchable emission, which could be used in optical memory devices or as security inks.
Conclusion and Future Perspectives in 3 Benzoyl 2 Oxo 2h Chromen 7 Yl Acetate Research
Summary of Key Academic Findings on Synthesis and Mechanistic Insights
Academic research has established several robust methods for the synthesis of the 3-benzoylcoumarin (B162544) core. A plausible and chemically sound pathway to "3-benzoyl-2-oxo-2H-chromen-7-yl acetate" involves a two-step process. The initial and key step is the formation of the precursor, 3-benzoyl-7-hydroxy-2H-chromen-2-one. This is typically achieved through a condensation reaction. One common method is the Knoevenagel condensation of 2,4-dihydroxybenzaldehyde (B120756) with ethyl benzoylacetate, often catalyzed by a base such as piperidine. The mechanism of this reaction involves the formation of a carbanion from ethyl benzoylacetate, which then acts as a nucleophile, attacking the aldehyde carbon of 2,4-dihydroxybenzaldehyde. This is followed by an intramolecular cyclization (lactone formation) through the reaction of the hydroxyl group at the 2-position of the benzene (B151609) ring with the ester group, and subsequent dehydration to yield the stable coumarin (B35378) ring system.
The second step is the acetylation of the 7-hydroxy group. This is a standard esterification reaction, which can be readily accomplished by treating 3-benzoyl-7-hydroxy-2H-chromen-2-one with acetic anhydride (B1165640) in the presence of a base catalyst like pyridine (B92270) or a catalytic amount of a strong acid. The mechanism involves the nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of acetic anhydride.
The following table summarizes the key reactions and conditions for the proposed synthesis:
| Step | Reaction | Reagents and Conditions | Precursor/Product |
| 1 | Knoevenagel Condensation | 2,4-dihydroxybenzaldehyde, Ethyl benzoylacetate, Piperidine (catalyst), Reflux in a suitable solvent (e.g., ethanol) | Precursor: 3-benzoyl-7-hydroxy-2H-chromen-2-one |
| 2 | Acetylation | 3-benzoyl-7-hydroxy-2H-chromen-2-one, Acetic anhydride, Pyridine (catalyst), Room temperature or gentle heating | Product: 3-benzoyl-2-oxo-2H-chromen-7-yl acetate (B1210297) |
Identification of Promising Avenues for Further Derivatization and Scaffold Optimization
The structure of this compound offers multiple sites for derivatization, allowing for the fine-tuning of its physicochemical and potential biological properties. The 3-benzoylcoumarin scaffold is particularly amenable to modification.
Modification of the Benzoyl Group: The phenyl ring of the benzoyl moiety can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to explore structure-activity relationships. These modifications can be introduced by using appropriately substituted benzoyl chlorides or ethyl benzoylacetates in the initial synthesis.
Modification at the 4-Position: While the parent compound is unsubstituted at the 4-position, derivatives can be synthesized by employing different starting materials. For instance, using a β-diketone instead of a β-ketoester in the condensation reaction can introduce a substituent at this position.
Modification of the Acetoxy Group: The 7-acetoxy group can be hydrolyzed back to a hydroxyl group, which can then be converted to a variety of other esters or ethers, allowing for the introduction of different functionalities to modulate properties such as solubility and lipophilicity.
The table below outlines potential derivatization strategies:
| Position of Derivatization | Type of Modification | Potential Reagents/Methods |
| Benzoyl Phenyl Ring | Introduction of substituents | Substituted benzoyl chlorides or ethyl benzoylacetates |
| 4-Position of Coumarin Ring | Introduction of alkyl or aryl groups | Use of substituted β-diketones in the initial condensation |
| 7-Position of Coumarin Ring | Ester or ether formation | Hydrolysis of the acetate followed by reaction with various acyl chlorides or alkyl halides |
Future Directions for Theoretical and Experimental Research on this compound and Related Chromenones
The field of chromenone research is dynamic, with continuous advancements in synthetic methodologies and a growing understanding of their potential applications. Future research on this compound and its analogues could be directed towards several exciting areas.
Theoretical Studies: Computational and molecular modeling studies can be employed to predict the physicochemical properties, reactivity, and potential biological activities of novel derivatives. mdpi.com Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reaction mechanisms, guiding the design of more efficient synthetic routes.
Advanced Synthetic Methodologies: The development of more sustainable and efficient synthetic methods is a constant goal in organic chemistry. Future research could focus on the use of green catalysts, microwave-assisted synthesis, or flow chemistry to produce 3-benzoylcoumarins. researchgate.net Furthermore, late-stage functionalization techniques could be explored to directly modify the synthesized scaffold, providing rapid access to a library of derivatives.
Exploration of Photophysical Properties: Coumarins are well-known for their fluorescent properties. The photophysical characteristics of this compound and its derivatives could be investigated. The benzoyl group at the 3-position may influence the emission and absorption spectra, and systematic studies could lead to the development of novel fluorescent probes or materials.
Investigation of Biological Activities: Given the broad spectrum of biological activities associated with the coumarin scaffold, it is a logical step to screen this compound and its derivatives for various biological targets. Areas of interest could include enzyme inhibition, antimicrobial activity, and anticancer effects, building upon the extensive research into the pharmacological potential of chromenones. nih.govgoogle.com
Q & A
Q. Advanced Crystallography
- Experimental Design : Grow crystals via slow evaporation (e.g., in ethanol/chloroform mixtures). Use a Bruker APEXII diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) at 298 K .
- Data Collection : Perform φ and ω scans with multi-scan absorption correction (SADABS). Typical parameters: Triclinic system (space group P1), a = 6.3901 Å, b = 11.2413 Å, c = 12.9298 Å, α = 102.643°, β = 96.923°, γ = 101.860° .
- Refinement : Use SHELXL for least-squares refinement on F² with anisotropic displacement parameters. Achieve R₁ = 0.051 and wR₂ = 0.166 .
What spectroscopic techniques validate substituent effects in chromen-7-yl acetate derivatives?
Q. Basic Characterization
- ¹H NMR : Identify acetyl protons (δ ~2.3–2.5 ppm) and aromatic protons (δ ~6.5–8.8 ppm). Coumarin carbonyls appear as singlets (δ ~160–170 ppm in ¹³C NMR) .
- IR Spectroscopy : Confirm ester (C=O stretch at ~1740 cm⁻¹) and benzoyl (C=O at ~1680 cm⁻¹) groups .
- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., m/z 351.35 for C₂₀H₁₇NO₅) .
How do lattice parameters impact structural refinement in SHELXL?
Q. Advanced Software Application
- Parameterization : Define unit cell dimensions (e.g., V = 873.5 ų) to calculate electron density maps. Adjust torsion angles (e.g., C9–O1–C2–O2 = −176.76°) to resolve steric clashes .
- Discrepancy Resolution : If R factors exceed 0.1, re-examine hydrogen bonding (e.g., C–H···O interactions) and thermal motion models. Use WinGX/ORTEP for visualization .
- Case Study : For 3-benzoyl derivatives, refine anisotropic displacement parameters for benzyloxyimino groups to resolve disorder .
What strategies address contradictions in crystallographic data interpretation?
Q. Advanced Data Analysis
- Twinned Data : Use SHELXD for dual-space methods to deconvolute overlapping reflections. Apply Hooft parameter (|E²−1|) to assess data quality .
- Disorder Modeling : For flexible substituents (e.g., benzyl groups), split occupancy (e.g., 50:50) and constrain bond distances/angles .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and CCDC Mercury for packing analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
